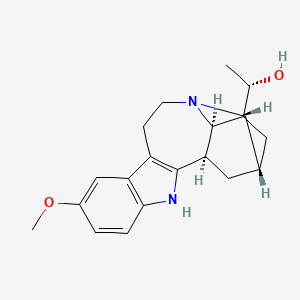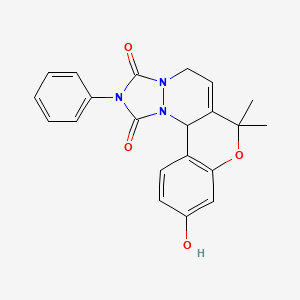
Inflachromene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Inflachromene is a cell-permeable, chromene-fused benzopyran-embedded tetracyclic compound . It selectively and directly binds to the DNA binding domain box A of high mobility group box (HMGB) proteins and blocks their post-translational phosphorylation and acetylation . It diminishes the cytoplasmic accumulation of HMGB2 in microglial cells .
Molecular Structure Analysis
The empirical formula of Inflachromene is C21H19N3O4 . Its molecular weight is 377.39 .
Physical And Chemical Properties Analysis
Inflachromene is a solid substance . It is soluble in DMSO at 50 mg/mL . It should be stored at -20°C and protected from light .
科学研究应用
Parkinson’s Disease Treatment
Inflachromene has shown promise in the treatment of Parkinson’s disease (PD), a prevalent neurodegenerative disorder. Research indicates that Inflachromene targets a specific form of Keap1, leading to the upregulation of antioxidants like HO-1, NQO1, and glutathione . This interaction helps alleviate PD symptoms by inhibiting the loss of dopaminergic neurons and reducing the activation of astrocytes and microglia, which are key factors in PD pathology .
Autophagy Modulation
Autophagy is a critical process for cellular homeostasis, involving the degradation of cytoplasmic proteins and organelles. Inflachromene has been identified as a potential autophagy suppressor. It inhibits the nucleocytoplasmic translocation of HMGB1 and increases the ubiquitylation of Beclin 1 for degradation, thereby modulating autophagy .
Anti-inflammatory Effects
Inflachromene binds to HMGB1 and HMGB2, exerting anti-inflammatory effects. It effectively downregulates the proinflammatory functions of HMGB and reduces neuronal damage, making it a candidate for research into neuroinflammatory disorders .
Senescence Induction
Inflachromene has been repurposed in research to induce senescence in human primary cells. This application is significant for aging research, where understanding and controlling cellular senescence can lead to breakthroughs in age-related diseases .
作用机制
- Keap1 is a protein involved in the regulation of cellular responses to oxidative stress and inflammation .
- AREs regulate the expression of antioxidant enzymes, such as HO-1 and NQO1, which protect against oxidative damage .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
未来方向
属性
IUPAC Name |
5-hydroxy-9,9-dimethyl-15-phenyl-8-oxa-13,15,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,10-tetraene-14,16-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-21(2)16-10-11-22-19(26)23(13-6-4-3-5-7-13)20(27)24(22)18(16)15-9-8-14(25)12-17(15)28-21/h3-10,12,18,25H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOXDJYPDCSQMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCN3C(=O)N(C(=O)N3C2C4=C(O1)C=C(C=C4)O)C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Inflachromene | |
Q & A
Q1: What is the primary mechanism of action of inflachromene?
A1: Inflachromene primarily acts by inhibiting the release and function of high mobility group box 1 (HMGB1) and high mobility group box 2 (HMGB2) proteins. [, , , ] It achieves this by preventing the translocation of HMGB1 from the nucleus to the cytoplasm, hindering its role as a pro-inflammatory mediator. [, ] Additionally, inflachromene enhances the interaction between Beclin 1, an autophagy regulator, and the E3 ubiquitin ligase RNF216, promoting Beclin 1 ubiquitylation and degradation, ultimately leading to autophagy suppression. []
Q2: How does inflachromene impact the Keap1-Nrf2 pathway?
A2: Research suggests that inflachromene can directly interact with Keap1, a negative regulator of the antioxidant transcription factor Nrf2. [] This interaction disrupts the Keap1-Nrf2 complex, leading to Nrf2 activation and subsequent upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione. []
Q3: Could you elaborate on the role of inflachromene in influencing cellular senescence?
A3: Inflachromene demonstrates the ability to induce a senescence-like phenotype in human primary cells, such as IMR90 fibroblasts, in a rapid and synchronous manner. [] This effect is observed through the nuclear eviction of both HMGB1 and HMGB2, key hallmarks of senescence. [] Interestingly, while inflachromene induces features of senescence, it simultaneously suppresses the pro-inflammatory secretome typically associated with this cellular state, potentially mitigating its paracrine effects. []
Q4: What is the therapeutic potential of inflachromene in liver diseases?
A4: Studies show that inflachromene holds promise in treating liver fibrosis and cirrhosis. [] Its ability to inhibit HMGB2, a protein found to be upregulated in these conditions, contributes to its therapeutic effect. [] Inflachromene effectively slows the progression of liver fibrosis, even in the presence of constant HMGB1 levels, by impairing the activation and transdifferentiation of hepatic stellate cells (HSCs), key players in fibrosis development. []
Q5: How does inflachromene influence microglia-mediated neuroinflammation?
A5: Inflachromene exhibits inhibitory effects on microglia, the resident immune cells of the central nervous system. [] By binding to HMGB1 and HMGB2, inflachromene reduces microglia activation and the subsequent release of pro-inflammatory mediators, potentially mitigating neuroinflammation. []
Q6: Has inflachromene shown efficacy in any animal models of disease?
A6: Yes, inflachromene has demonstrated therapeutic benefits in several animal models. It successfully ameliorated sepsis pathogenesis in a cecal ligation and puncture (CLP)-induced mouse model. [] Additionally, it attenuated seizure severity in mouse models of epilepsy, likely through its inhibitory action on HMGB1 translocation. [] Furthermore, inflachromene exhibited neuroprotective effects in a model of Parkinson’s disease, improving motor function and reducing the loss of dopaminergic neurons. []
Q7: What analytical techniques are typically used to study inflachromene?
A7: Various analytical methods are employed to characterize and quantify inflachromene. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a common technique used for pharmacokinetic studies, providing high sensitivity and selectivity for analyzing inflachromene levels in biological samples. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



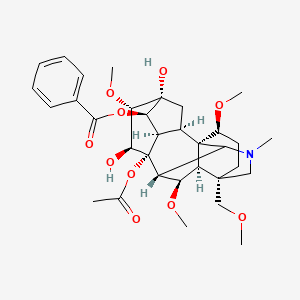


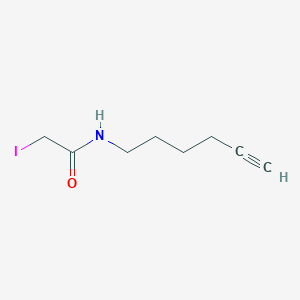
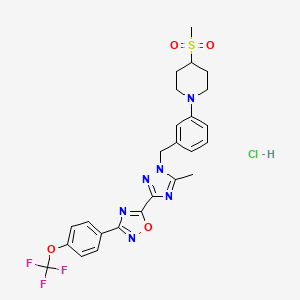


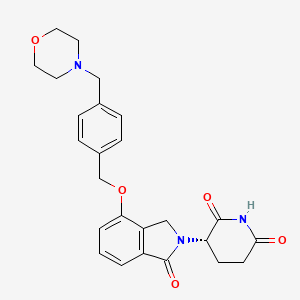
![4-[(2s,4r)-1-Acetyl-4-[(4-Chlorophenyl)amino]-2-Methyl-1,2,3,4-Tetrahydroquinolin-6-Yl]benzoic Acid](/img/structure/B608040.png)

